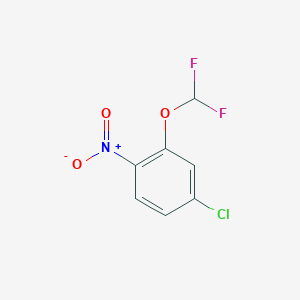
4-Chloro-2-(difluoromethoxy)-1-nitrobenzene
Übersicht
Beschreibung
4-Chloro-2-(difluoromethoxy)-1-nitrobenzene is a useful research compound. Its molecular formula is C7H4ClF2NO3 and its molecular weight is 223.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Chloro-2-(difluoromethoxy)-1-nitrobenzene is an organic compound characterized by its unique functional groups: a chloro group, a nitro group, and a difluoromethoxy group attached to a benzene ring. This compound has garnered interest due to its potential applications in pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its utility in various scientific fields.
Chemical Structure and Properties
- Molecular Formula : C7H4ClF2N2O3
- Molecular Weight : 189.12 g/mol
- Appearance : Pale yellow crystals
The presence of the nitro group is significant as it often influences the biological activity of aromatic compounds, potentially leading to various pharmacological effects.
Potential Biological Activities
- Antimicrobial Activity : Compounds with nitro groups are frequently associated with antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains.
- Anticancer Properties : Nitroaromatic compounds have been studied for their potential anticancer effects, particularly through mechanisms involving DNA intercalation and the generation of reactive oxygen species (ROS).
- Anti-inflammatory Effects : Some derivatives of nitrobenzene compounds have demonstrated anti-inflammatory activities, suggesting that this compound may also possess similar properties.
The exact mechanism of action for this compound has not been explicitly defined in the literature. However, it is assumed that it may share common pathways with other nitroaromatic compounds, including:
- Electrophilic Attack : The nitro group can undergo reduction to generate reactive intermediates that interact with cellular macromolecules.
- Generation of Reactive Oxygen Species (ROS) : This can lead to oxidative stress in cells, contributing to its potential cytotoxic effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Difluoromethoxy-aniline | Contains an amino group instead of a nitro group | More basic due to amino functionality |
| 4-Bromo-2-(difluoromethoxy)-1-nitrobenzene | Bromine instead of chlorine | Different reactivity patterns due to bromine |
| 4-Fluoro-2-(difluoromethoxy)-1-nitrobenzene | Fluorine instead of chlorine | Enhanced lipophilicity compared to chlorinated analogs |
| 2-Chloro-4-nitrophenol | Lacks difluoromethoxy group | Less complex structure with different reactivity |
This table highlights how the unique combination of functional groups in this compound contributes to its distinct chemical behavior and potential applications compared to similar compounds.
Case Studies and Research Findings
While specific case studies focusing exclusively on this compound are scarce, related research on analogous compounds provides insights into its potential biological activities:
- Antimicrobial Studies : Investigations into similar nitroaromatic compounds have shown promising results against antibiotic-resistant bacteria, indicating that this compound could be effective in this regard.
- Cytotoxicity Assays : In vitro studies on structurally related compounds have demonstrated varying degrees of cytotoxicity in cancer cell lines, suggesting that further exploration into this compound's effects could yield valuable data.
- Pharmacological Applications : Research into other difluoromethoxy-substituted compounds has highlighted their roles as potential drug candidates, paving the way for future studies on this compound's therapeutic applications.
Eigenschaften
IUPAC Name |
4-chloro-2-(difluoromethoxy)-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO3/c8-4-1-2-5(11(12)13)6(3-4)14-7(9)10/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGQBSQDQICCHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















